1-[(Ethylsulfanyl)methyl]cyclopropan-1-amine
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Overview
Description
1-[(Ethylsulfanyl)methyl]cyclopropan-1-amine is an organic compound characterized by a cyclopropane ring substituted with an ethylsulfanyl group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the cyclopropanation of alkenes using carbenes or carbenoids, followed by substitution reactions to introduce the desired functional groups .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1-[(Ethylsulfanyl)methyl]cyclopropan-1-amine can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the amine group or other functional groups.
Substitution: The cyclopropane ring can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or sulfonyl chlorides can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups .
Scientific Research Applications
1-[(Ethylsulfanyl)methyl]cyclopropan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(Ethylsulfanyl)methyl]cyclopropan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The ethylsulfanyl group can participate in binding interactions, while the cyclopropane ring provides structural rigidity. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Cyclopropane: A simple cycloalkane with a three-membered ring.
1-[(Methylsulfanyl)methyl]cyclopropan-1-amine: Similar structure with a methylsulfanyl group instead of an ethylsulfanyl group.
1-[(Ethylsulfanyl)methyl]cyclobutan-1-amine: Contains a cyclobutane ring instead of a cyclopropane ring.
Uniqueness: 1-[(Ethylsulfanyl)methyl]cyclopropan-1-amine is unique due to the combination of the cyclopropane ring and the ethylsulfanyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C6H13NS |
---|---|
Molecular Weight |
131.24 g/mol |
IUPAC Name |
1-(ethylsulfanylmethyl)cyclopropan-1-amine |
InChI |
InChI=1S/C6H13NS/c1-2-8-5-6(7)3-4-6/h2-5,7H2,1H3 |
InChI Key |
AINAJWSTNHPTRM-UHFFFAOYSA-N |
Canonical SMILES |
CCSCC1(CC1)N |
Origin of Product |
United States |
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